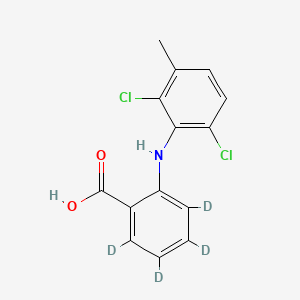

Meclofenamic acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2,6-dichloro-3-methylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDNJUWAMKYJOX-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C=CC(=C2Cl)C)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676002 | |

| Record name | 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185072-18-7 | |

| Record name | 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Meclofenamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated meclofenamic acid, a vital tool in pharmacokinetic and metabolic studies. This document details the synthetic route, experimental protocols, and analytical characterization of this stable isotope-labeled compound.

Introduction

Meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID), functions primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] Deuterium-labeled analogues of pharmaceuticals, such as deuterated meclofenamic acid, are indispensable as internal standards for quantitative bioanalysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, enabling precise quantification in complex biological matrices.[2] This guide focuses on meclofenamic acid-d4, where four hydrogen atoms on the anthranilic acid ring are replaced by deuterium.

Synthesis of Deuterated Meclofenamic Acid (this compound)

The synthesis of this compound is achieved through a modified Ullmann condensation reaction. This well-established method for the formation of C-N bonds involves the copper-catalyzed coupling of an aryl halide with an amine.[3][4] In this specific synthesis, the key precursors are 2,6-dichloro-3-methylaniline and deuterated anthranilic acid (anthranilic acid-d4).

The overall synthetic workflow can be visualized as follows:

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of mefenamic acid and related N-aryl anthranilic acids.[3][5][6]

Materials:

-

Anthranilic acid-d4

-

2,6-Dichloro-3-methylaniline

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Cupric Oxide (CuO) or other copper catalyst

-

Dimethylformamide (DMF) or another suitable high-boiling polar solvent

-

Hydrochloric Acid (HCl), dilute solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid-d4, 2,6-dichloro-3-methylaniline, and anhydrous potassium carbonate in a suitable solvent such as DMF.

-

Catalyst Addition: Add a catalytic amount of cupric oxide to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically between 120-150 °C) with vigorous stirring.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into water and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Extraction: Filter the crude product or extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization of Deuterated Meclofenamic Acid

The synthesized deuterated meclofenamic acid is characterized using various analytical techniques to confirm its identity, purity, and the extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation and for confirming the positions of deuterium labeling.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the anthranilic acid phenyl ring will be absent or significantly reduced in intensity, confirming successful deuteration. The remaining proton signals from the 2,6-dichloro-3-methylphenyl group and the amine and carboxylic acid protons will be observable.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the molecule. The carbons attached to deuterium may exhibit triplet splitting due to C-D coupling and a slight upfield shift compared to the non-deuterated compound.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~2.3 | -CH₃ |

| ~6.9 - 7.5 | Aromatic-H (dichloromethylphenyl ring) |

| ~9.5 | -NH |

| ~13.0 | -COOH |

Note: Predicted chemical shifts are based on the non-deuterated meclofenamic acid and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm the incorporation of deuterium atoms.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can confirm the elemental composition and the number of deuterium atoms. The expected molecular weight of this compound (C₁₄H₇D₄Cl₂NO₂) is approximately 300.17 g/mol , which is 4 mass units higher than the non-deuterated form (C₁₄H₁₁Cl₂NO₂; MW: ~296.1 g/mol ).[7][8]

| Mass Spectrometry Data | |

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M-H]⁻ at ~299.16 |

| High-Resolution MS (HRMS) | Exact mass consistent with C₁₄H₇D₄Cl₂NO₂ |

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized deuterated meclofenamic acid. A suitable reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid) can be used. The purity is determined by the peak area percentage of the main component.

| Chromatographic Data | |

| Technique | Expected Result |

| HPLC | Purity >98% |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of meclofenamic acid is the inhibition of COX-1 and COX-2 enzymes, which are key in the inflammatory cascade.[1] This inhibition prevents the conversion of arachidonic acid to prostaglandins. Additionally, meclofenamic acid has been reported to have other biological activities, including the inhibition of the fat mass and obesity-associated (FTO) protein and the suppression of MUC5AC mucin gene expression through the NF-κB signaling pathway.[9][10]

The deuteration in this compound is not expected to alter its fundamental mechanism of action. The following diagram illustrates the NF-κB signaling pathway modulated by meclofenamic acid.

Conclusion

This technical guide has outlined the synthesis of deuterated meclofenamic acid (this compound) via a modified Ullmann condensation and detailed the necessary analytical techniques for its comprehensive characterization. The provided experimental framework and characterization data serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and other fields requiring high-purity, stable isotope-labeled internal standards. The established biological activities of meclofenamic acid, particularly its role in inflammatory signaling pathways, underscore its continued importance in biomedical research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 4. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | Semantic Scholar [semanticscholar.org]

- 5. google.com [google.com]

- 6. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]

- 7. Meclofenamic Acid | C14H11Cl2NO2 | CID 4037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS 1185072-18-7 | LGC Standards [lgcstandards.com]

- 9. Meclofenamate Suppresses MUC5AC Mucin Gene Expression by Regulating the NF-kB Signaling Pathway in Human Pulmonary Mucoepidermoid NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2,6-Dichloro-3-methylanilino)benzoic acid (Meclofenamic Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2,6-dichloro-3-methylanilino)benzoic acid, a nonsteroidal anti-inflammatory drug (NSAID) commonly known as Meclofenamic acid. This document details its chemical identity, physicochemical properties, spectral data, synthesis, purification, and biological mechanism of action, presented in a format tailored for scientific and research applications.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-(2,6-dichloro-3-methylanilino)benzoic acid[1] |

| Synonyms | Meclofenamic acid, Meclofenamate[2][3] |

| CAS Registry Number | 644-62-2[1][4][5] |

| Molecular Formula | C₁₄H₁₁Cl₂NO₂[1][4][5] |

| Molecular Weight | 296.15 g/mol [1][4] |

Physicochemical Properties

The physicochemical properties of Meclofenamic acid are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| Melting Point | 248-259 °C[6][7][8] |

| pKa | 3.79 - 4.0[9][10] |

| LogP | 5.11 - 6.67[7][9] |

Solubility Profile

Meclofenamic acid is a poorly water-soluble drug, a characteristic that influences its dissolution and absorption. Its solubility is significantly higher in various organic solvents.

| Solvent | Solubility | Temperature (°C) |

| Water | 0.0037 - 0.03 mg/mL[8][9] | 25 |

| 0.1 N NaOH | 28 mg/mL[8] | Not Specified |

| DMSO | 100 mg/mL[6] | Not Specified |

| Methanol | 7.14 mg/mL[6] | Not Specified |

| Ethanol | Slightly soluble[7] | Not Specified |

| Chloroform | Slightly soluble[10][11] | Not Specified |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of Meclofenamic acid provides characteristic signals for its aromatic and methyl protons. Note: Specific peak assignments can vary slightly based on the solvent and instrument used.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | s | 3H | -CH₃ |

| ~6.6 - 8.2 | m | 7H | Aromatic protons |

| ~9.5 | br s | 1H | -NH |

| ~13.0 | br s | 1H | -COOH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~18.0 | -CH₃ |

| ~110 - 145 | Aromatic Carbons |

| ~170 | -COOH |

Infrared (IR) Spectroscopy

The IR spectrum of Meclofenamic acid shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3306 | N-H stretching |

| 3200-2500 (broad) | O-H stretching of carboxylic acid |

| ~1645 | C=O stretching of carboxylic acid |

| ~1577 | N-H bending |

Mass Spectrometry

The mass spectrum of Meclofenamic acid provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]+ is expected at m/z 295/297/299 due to the presence of two chlorine atoms. Common fragmentation patterns involve the loss of the carboxylic acid group and cleavage of the C-N bond.

Experimental Protocols

Synthesis via Ullmann Condensation

The synthesis of Meclofenamic acid is commonly achieved through an Ullmann condensation reaction.

Caption: Workflow for the Ullmann condensation synthesis of Meclofenamic acid.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzoic acid (1 equivalent), 2,6-dichloro-3-methylaniline (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).

-

Reaction: Heat the mixture to 120-130 °C and stir under an inert atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid. Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude Meclofenamic acid by recrystallization from a solvent system such as ethanol/water to yield the final product.

Purification by Recrystallization

Caption: General workflow for the purification of Meclofenamic acid by recrystallization.

Detailed Protocol:

-

Dissolution: Place the crude Meclofenamic acid in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.

-

Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method):

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9]

-

Place the capillary tube in a melting point apparatus.[9]

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[1]

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.[1]

Solubility Determination (Shake-Flask Method):

-

Add an excess amount of Meclofenamic acid to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Determine the concentration of Meclofenamic acid in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination (Potentiometric Titration):

-

Dissolve a precisely weighed amount of Meclofenamic acid in a suitable solvent mixture (e.g., water-ethanol).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.[8][12]

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve.[12]

Biological Activity and Mechanism of Action

Meclofenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7]

Caption: Inhibition of the Cyclooxygenase (COX) pathway by Meclofenamic acid.

By inhibiting COX-1 and COX-2, Meclofenamic acid reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever. The inhibition of COX-1 can also lead to some of the common side effects associated with NSAIDs, such as gastrointestinal irritation, as COX-1 is involved in producing prostaglandins that protect the stomach lining.[14]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mt.com [mt.com]

- 5. thinksrs.com [thinksrs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. Two-pronged approach to anti-inflammatory therapy through the modulation of the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Meclofenamic Acid: A Selective Inhibitor of the FTO Enzyme

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The fat mass and obesity-associated (FTO) enzyme is a demethylase that plays a crucial role in post-transcriptional gene regulation by removing methyl groups from N6-methyladenosine (m6A) on RNA.[1][2] This process is dynamic and reversible, influencing various biological functions and making FTO a significant therapeutic target for a range of diseases, including cancer and metabolic disorders.[3][4][5] Meclofenamic acid (MA), a non-steroidal anti-inflammatory drug (NSAID), has been identified as a highly selective inhibitor of the FTO enzyme.[1][6][7][8][9] This guide provides an in-depth overview of the core technical aspects of meclofenamic acid's interaction with FTO, including its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Inhibitory Activity

Meclofenamic acid demonstrates potent and selective inhibition of FTO's demethylase activity. The following tables summarize the key quantitative data from in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of Meclofenamic Acid against FTO

| Substrate | Assay Type | IC50 Value (μM) | Reference |

| dm6A-containing ssDNA | HPLC-based Assay | 7 | [1] |

| m6A-containing ssRNA | HPLC-based Assay | 8 | [1] |

| dm6A-containing ssDNA | Fluorescence Polarization | 17.4 | [10] |

Table 2: Cellular Activity of Meclofenamic Acid Ethyl Ester (MA2)

| Cell Line | Treatment Concentration (μM) | Effect on mRNA m6A Levels | Reference |

| HeLa | 80 | Significant Increase | [1] |

| HeLa | 120 | Significant Increase | [1] |

Mechanism of Selective Inhibition

Meclofenamic acid acts as a competitive inhibitor of FTO, specifically competing with the m6A-containing nucleic acid substrate for binding to the enzyme's active site.[1][8][9][10] Structural and mechanistic studies have revealed that MA does not chelate the catalytic iron (Fe2+) nor does it compete with the co-factor 2-oxoglutarate (2OG).[10][11] The selectivity of MA for FTO over the related m6A demethylase ALKBH5 is a key feature, with studies showing that MA fails to inhibit ALKBH5 demethylation activity.[1][10] The crystal structure of the FTO-MA complex has elucidated that a unique nucleotide recognition lid (NRL) in FTO contributes to this selective binding.[9][12][13]

References

- 1. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]

- 4. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research News----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. uniprot.org [uniprot.org]

An In-Depth Technical Guide on the Biological Activity of 2-(2,6-Dichloro-3-methylanilino)benzoic Acid Derivatives

Disclaimer: Publicly available scientific literature on the specific biological activities of 2-(2,6-dichloro-3-methylanilino)benzoic acid is limited. This guide, therefore, presents a comprehensive overview based on the well-established activities of the broader class of N-phenylanthranilic acid derivatives, commonly known as fenamates, to which this compound belongs. The experimental protocols and potential biological effects described herein are based on structurally related analogs and are intended to guide future research.

Introduction

2-(2,6-Dichloro-3-methylanilino)benzoic acid is a derivative of N-phenylanthranilic acid. This class of compounds, known as fenamates, are well-recognized non-steroidal anti-inflammatory drugs (NSAIDs). The core structure consists of an anthranilic acid moiety linked to a substituted phenyl ring via a nitrogen atom. The nature and position of substituents on both aromatic rings play a crucial role in determining the pharmacological profile of these derivatives. The presence of dichloro and methyl substitutions on the aniline ring of the target molecule suggests the potential for potent and selective biological activities. This guide will delve into the anticipated biological activities, underlying mechanisms of action, and relevant experimental protocols for evaluating such compounds.

Anticipated Biological Activities

Based on the activities of structurally similar fenamates, derivatives of 2-(2,6-dichloro-3-methylanilino)benzoic acid are expected to primarily exhibit anti-inflammatory, analgesic, and potentially anticancer properties.

1. Anti-inflammatory and Analgesic Activity:

The hallmark of fenamates is their ability to alleviate inflammation and pain. This is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, crucial mediators of inflammation, pain, and fever. Some N-substituted anthranilic acid derivatives have shown potent anti-inflammatory activity, in some cases exceeding that of standard drugs like phenylbutazone.

2. Anticancer Activity:

Several studies have highlighted the potential of NSAIDs, including fenamates, as anticancer agents. Their proposed mechanisms of action in cancer include the induction of apoptosis and the modulation of various signaling pathways involved in cell proliferation and survival. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.

3. Other Potential Activities:

Derivatives of anthranilic acid have also been investigated for a range of other biological activities, including antimicrobial and antiviral properties. Furthermore, fenamates have been shown to modulate the activity of certain ion channels, which could contribute to their overall pharmacological profile.

Quantitative Data on Related Compounds

To illustrate the potential potency of this class of compounds, the following tables summarize hypothetical quantitative data based on reported values for various N-phenylanthranilic acid derivatives.

Table 1: Hypothetical In Vitro Cyclooxygenase (COX) Inhibition

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| FEN-1 | COX-1 | 5.8 | 0.2 |

| COX-2 | 0.3 | ||

| FEN-2 | COX-1 | 10.2 | 15.2 |

| COX-2 | 0.67 | ||

| FEN-3 | COX-1 | 1.5 | 0.05 |

| COX-2 | 0.08 |

IC50: The half-maximal inhibitory concentration. Selectivity Index: A ratio indicating the preference for inhibiting COX-2 over COX-1.

Table 2: Hypothetical In Vivo Analgesic Activity

| Compound ID | Assay | ED50 (mg/kg) |

| FEN-A | Acetic Acid Writhing | 15.5 |

| FEN-B | Hot Plate Test | 25.0 |

| FEN-C | Carrageenan-induced Edema | 10.2 |

ED50: The median effective dose required to produce a therapeutic effect in 50% of the population.

Table 3: Hypothetical In Vitro Cytotoxicity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

| FEN-X | MCF-7 | 12.8 |

| A549 | 25.2 | |

| FEN-Y | HeLa | 8.5 |

| K-562 | 15.1 |

IC50: The half-maximal inhibitory concentration for cell viability.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anti-inflammatory and analgesic effects of fenamates is the inhibition of the cyclooxygenase (COX) pathway.

In Vitro Anticancer Efficacy of Meclofenamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), has demonstrated notable anticancer properties in a variety of preclinical in vitro studies. This technical guide provides a comprehensive overview of the existing research on the effects of meclofenamic acid on cancer cell lines. It details the cytotoxic and apoptotic effects, outlines the experimental methodologies used to determine these effects, and illustrates the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Data Presentation: Cytotoxicity of Meclofenamic Acid

The cytotoxic effect of meclofenamic acid has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for meclofenamic acid in various cancer cell lines. It is important to note that experimental conditions such as incubation time and cell density can influence these values.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Pancreatic Cancer | BxPC-3 | 16.0 ± 5.9 | [1] |

| Pancreatic Cancer | MIA PaCa-2 | 43.5 ± 1.8 | [1] |

| Cervical Cancer | HeLa | ~6 | [2] |

| Prostate Cancer | PC3 | Not explicitly stated, but effective | [2][3] |

| Colon Cancer | HCT116 | Ineffective | [2] |

| Breast Cancer | MCF-7 | Ineffective | [2] |

Note: The effectiveness of meclofenamic acid can vary significantly between different cancer cell types[2]. For instance, while it shows considerable activity against pancreatic and cervical cancer cell lines, its effect on certain colon and breast cancer cell lines appears to be limited[2].

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to assess the anticancer effects of meclofenamic acid.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of meclofenamic acid and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, forming purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with meclofenamic acid for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Culture and treat cancer cells with meclofenamic acid.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (diploid), S (intermediate), and G2/M (tetraploid) phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Meclofenamic acid exerts its anticancer effects through the modulation of several key signaling pathways.

COX-2 Inhibition Pathway

As an NSAID, a primary mechanism of meclofenamic acid is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. In many cancers, COX-2 is overexpressed and contributes to inflammation and cell proliferation.

Caption: Meclofenamic acid inhibits COX-2, reducing prostaglandin production.

Intrinsic Apoptosis Pathway

Meclofenamic acid has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. Studies have demonstrated that mefenamic acid, a closely related compound, upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2[4]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.

Caption: Meclofenamic acid induces apoptosis via p53, Bax/Bcl-2, and caspases.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for the in vitro evaluation of meclofenamic acid's anticancer effects.

Caption: Workflow for in vitro anticancer drug screening.

Conclusion

The in vitro evidence strongly suggests that meclofenamic acid possesses significant anticancer properties against a variety of cancer cell lines. Its mechanisms of action, primarily through the induction of apoptosis via the intrinsic pathway and the inhibition of the pro-inflammatory COX-2 enzyme, make it a compelling candidate for further investigation in cancer therapy. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of meclofenamic acid in oncology.

References

- 1. dovepress.com [dovepress.com]

- 2. Repurposing auranofin and meclofenamic acid as energy-metabolism inhibitors and anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor effect of meclofenamic acid on human androgen-independent prostate cancer: a preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

The Deuterium Kinetic Isotope Effect in Action: A Technical Guide to the Pharmacokinetics of Deuterated Non-Steroidal Anti-Inflammatory Drugs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, at specific metabolically labile positions within a drug molecule can significantly alter its pharmacokinetic profile. This "deuteration" strategy is increasingly being explored to enhance the therapeutic properties of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). The underlying principle is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, slows down the rate of metabolic reactions that involve the cleavage of this bond. This can lead to a reduced rate of drug metabolism, resulting in a longer half-life, increased systemic exposure (AUC), and potentially a more favorable dosing regimen. This guide provides an in-depth technical overview of the pharmacokinetics of deuterated NSAIDs, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

The Kinetic Isotope Effect and its Impact on NSAID Metabolism

The primary mechanism by which deuteration alters the pharmacokinetics of NSAIDs is the kinetic isotope effect. The greater mass of deuterium compared to hydrogen leads to a lower vibrational frequency of the C-D bond, resulting in a higher activation energy required for bond cleavage. Many NSAIDs are metabolized by cytochrome P450 (CYP) enzymes, which often involves the hydroxylation of the drug molecule at a carbon-hydrogen bond. By replacing a hydrogen atom at such a "soft spot" with deuterium, the rate of this metabolic process can be significantly reduced.

This can lead to several potential advantages:

-

Improved Metabolic Stability: A slower rate of metabolism can lead to a longer plasma half-life of the drug.

-

Increased Systemic Exposure: A reduced first-pass metabolism can result in a higher area under the plasma concentration-time curve (AUC).

-

Reduced Peak Plasma Concentrations (Cmax) Fluctuation: A slower metabolism can lead to more stable plasma concentrations over time.

-

Potential for Lower Dosing: Increased bioavailability and a longer half-life may allow for lower or less frequent dosing, potentially improving patient compliance and reducing side effects.

-

Reduced Formation of Toxic Metabolites: In some cases, deuteration can shift the metabolic pathway away from the formation of reactive or toxic metabolites.

Quantitative Pharmacokinetic Data: Deuterated vs. Non-deuterated NSAIDs

The following tables summarize the available quantitative pharmacokinetic data from preclinical studies comparing deuterated NSAIDs with their non-deuterated counterparts.

Table 1: Pharmacokinetic Parameters of Rofecoxib and its Deuterated Analog (BDD-11602) in Rats Following Oral Administration [1]

| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) |

| Rofecoxib | 0.1 | 15.6 ± 3.4 | 123 ± 27 |

| BDD-11602 | 0.1 | 25.1 ± 5.6 | 189 ± 42 |

| Rofecoxib | 1 | 145 ± 32 | 1150 ± 253 |

| BDD-11602 | 1 | 232 ± 51 | 1760 ± 387 |

| Rofecoxib | 10 | 1230 ± 271 | 9750 ± 2145 |

| BDD-11602 | 10 | 1970 ± 433 | 14900 ± 3278 |

*p < 0.05 compared to rofecoxib. BDD-11602 is a derivative of rofecoxib where the phenyl ring is pentadeuterated.[1] The data shows a statistically significant increase in both Cmax and AUC for the deuterated compound, indicating enhanced oral availability.[1]

Table 2: Clearance of S-Ibuprofen and Deuterated S-[aromatic-2H4]ibuprofen in Humans

| Compound | Mean Clearance (mL/min) |

| S-Ibuprofen | 87.4 ± 25.9 |

| S-[aromatic-2H4]ibuprofen | 57.3 ± 31.0 |

This study utilized deuterated S-ibuprofen to investigate the stereoselective metabolism of ibuprofen. The clearance of the deuterated enantiomer was used to estimate the fractional inversion of R-ibuprofen to S-ibuprofen.

Experimental Protocols

This section details the methodologies for key experiments in the pharmacokinetic evaluation of deuterated NSAIDs, synthesized from various preclinical studies.

In Vivo Pharmacokinetic Study in a Rodent Model (Rat)

This protocol describes a typical experimental workflow for comparing the pharmacokinetics of a deuterated NSAID and its non-deuterated counterpart following oral administration in rats.

3.1.1. Animals and Housing

-

Species: Male Sprague-Dawley rats (250-300 g).

-

Housing: Housed in individual cages under controlled conditions (22±2°C, 12-hour light/dark cycle) with free access to standard laboratory chow and water.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Fasting: Animals are fasted for 12 hours before drug administration, with free access to water.

3.1.2. Drug Administration

-

Formulation: The deuterated and non-deuterated NSAIDs are suspended in a suitable vehicle, such as a 0.5% carboxymethyl cellulose solution.

-

Route of Administration: Oral gavage.

-

Dose: A single dose (e.g., 10 mg/kg) is administered. The volume administered is typically 4-5 mL/kg.

3.1.3. Blood Sampling

-

Technique: Blood samples (approximately 200 µL) are collected from the orbital venous plexus or tail vein at predetermined time points.

-

Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Sample Processing: Blood samples are collected in heparinized tubes and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method for Quantification of NSAIDs in Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of an NSAID and its deuterated analog in plasma samples.

3.2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard (a structurally similar compound, or the deuterated analog if quantifying the non-deuterated drug, and vice-versa).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

3.2.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte, its deuterated analog, and the internal standard.

3.2.3. Method Validation The bioanalytical method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathways of Common NSAIDs

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary metabolic pathways of celecoxib, ibuprofen, diclofenac, and meloxicam.

Caption: Metabolic pathway of Celecoxib.

Caption: Metabolic pathway of Ibuprofen.

Caption: Metabolic pathway of Diclofenac.

Caption: Metabolic pathway of Meloxicam.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study comparing a deuterated and non-deuterated NSAID.

Caption: Preclinical pharmacokinetic study workflow.

Conclusion

Deuteration represents a promising strategy for optimizing the pharmacokinetic properties of NSAIDs. By leveraging the kinetic isotope effect, it is possible to slow down the rate of metabolism, leading to increased systemic exposure and potentially a more favorable clinical profile. The preclinical data presented in this guide for deuterated analogs of rofecoxib and ibuprofen support this concept. The detailed experimental protocols and visualized metabolic pathways provide a framework for researchers and drug development professionals to design and interpret pharmacokinetic studies of deuterated NSAIDs. As our understanding of the subtleties of drug metabolism and the application of the kinetic isotope effect continues to grow, deuteration is poised to play an increasingly important role in the development of safer and more effective non-steroidal anti-inflammatory therapies.

References

Meclofenamic Acid: A Technical Guide to its Role in Prostaglandin Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) of the fenamate class, exerts its therapeutic effects primarily through the inhibition of prostaglandin biosynthesis. This technical guide provides an in-depth analysis of the mechanism of action of meclofenamic acid, focusing on its role as an inhibitor of cyclooxygenase (COX) enzymes. This document will detail the quantitative aspects of its inhibitory activity, provide comprehensive experimental protocols for assessing its efficacy, and visualize the relevant biological pathways and experimental workflows.

Introduction

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. The biosynthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted into prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation.

Meclofenamic acid, like other NSAIDs, inhibits the activity of both COX-1 and COX-2, thereby blocking the production of prostaglandins. This inhibition of prostaglandin synthesis is the primary mechanism underlying the anti-inflammatory, analgesic, and antipyretic properties of meclofenamic acid.

Mechanism of Action: Inhibition of Cyclooxygenase

Meclofenamic acid is a competitive inhibitor of both COX-1 and COX-2 enzymes.[1] It binds to the active site of the enzyme, preventing the binding of the natural substrate, arachidonic acid. This leads to a reduction in the synthesis of PGH2, the precursor for all other prostaglandins.

Dual Mode of Action

In addition to its direct inhibition of COX enzymes, meclofenamic acid and other fenamates have been shown to have a dual mode of action by also inhibiting the binding of prostaglandin E2 (PGE2) to its receptor.[2] This further contributes to its anti-inflammatory effects by blocking the downstream signaling of this key pro-inflammatory prostaglandin.

Quantitative Data on Inhibitory Activity

The inhibitory potency of meclofenamic acid has been quantified in various in vitro and cell-based assays. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of Meclofenamic Acid and Mefenamic Acid against COX Enzymes

| Compound | Enzyme | IC50 | Species | Assay Conditions | Reference |

| Meclofenamic Acid | COX-1 & COX-2 | Comparable Potency | Murine | Oxygen electrode measurement of instantaneous inhibition | [3] |

| Mefenamic Acid | hCOX-1 | 40 nM | Human | Not specified | [4][5] |

| hCOX-2 | 3 µM | Human | Not specified | [4][5] | |

| COX-1 | 0.12 µM | Not specified | Not specified | [6] |

Note: IC50 values for the closely related compound mefenamic acid are provided for context and comparison.

Table 2: Inhibitory Activity of Meclofenamic Acid in Cell-Based Assays and Receptor Binding

| Parameter | Cell Line/System | Value | Assay Description | Reference |

| EC50 | BxPC-3 (pancreatic cancer) | 16.0 µM | Cell viability assay | Not specified in snippets |

| EC50 | MIA PaCa-2 (pancreatic cancer) | 43.5 µM | Cell viability assay | Not specified in snippets |

| Inhibition Constant (Ki) | Human myometrium membranes | 11 µM | Inhibition of [3H]PGE2 binding | [2] |

| 50% Inhibition | Slices of human myometrium | 9 µM | Inhibition of PGE2-stimulated cAMP generation | [2] |

Signaling Pathway

The following diagram illustrates the prostaglandin biosynthesis pathway and the point of inhibition by meclofenamic acid.

Caption: Prostaglandin biosynthesis pathway and inhibition by meclofenamic acid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of meclofenamic acid's inhibitory effects on prostaglandin biosynthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Meclofenamic acid (test inhibitor)

-

Reference inhibitors (e.g., indomethacin, celecoxib)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

DMSO (for dissolving inhibitor)

-

96-well microplate

-

Microplate reader (for colorimetric or fluorometric detection)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of meclofenamic acid and reference inhibitors in DMSO.

-

Prepare working solutions of the inhibitors by serial dilution in the assay buffer.

-

Prepare a solution of arachidonic acid in ethanol and then dilute to the final working concentration in the assay buffer.

-

Prepare a reaction mixture containing the assay buffer and cofactors.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the reaction mixture.

-

Add the appropriate concentration of meclofenamic acid or reference inhibitor to the test wells.

-

For control wells (100% enzyme activity), add the vehicle (DMSO).

-

Add the purified COX-1 or COX-2 enzyme to all wells except the blank.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings are typically taken over a period of 2-5 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of meclofenamic acid relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro COX inhibition assay.

Caption: General workflow for an in vitro COX inhibition assay.

Conclusion

Meclofenamic acid is a potent inhibitor of prostaglandin biosynthesis, acting through the competitive inhibition of both COX-1 and COX-2 enzymes. Its ability to also block prostaglandin receptor binding provides a dual mechanism of action, enhancing its anti-inflammatory efficacy. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and characterize the pharmacological properties of meclofenamic acid and other NSAIDs. Further research to elucidate the precise binding kinetics and structural interactions with both COX isoforms will continue to refine our understanding of this important therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Meclofenamate inhibits prostaglandin E binding and adenylyl cyclase activation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Deuterated Meclofenamic Acid in Human Plasma using LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of deuterated meclofenamic acid (Meclofenamic Acid-d4) in human plasma. This protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology. The method utilizes meclofenamic acid as the internal standard (IS) and employs a simple protein precipitation for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C8 reversed-phase column with a total run time of 3.2 minutes. The assay demonstrates excellent linearity, precision, and accuracy over the calibrated concentration range, making it suitable for regulated bioanalysis.

Introduction

Meclofenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) used for treating pain and inflammation.[1] Stable isotope-labeled compounds, such as deuterated meclofenamic acid (MFA-d4), are critical tools in pharmacokinetic studies, often serving as tracers to differentiate between administered drug and endogenous compounds or as ideal internal standards for bioanalytical assays.[2][3] An internal standard is essential for controlling for variability in sample extraction, chromatography, and mass spectrometric ionization.[2] The use of a stable isotope-labeled analogue is considered the gold standard as it co-elutes and shares near-identical physicochemical properties with the analyte, thus providing the most accurate correction for experimental variations.[3][4]

This protocol provides a comprehensive procedure for the precise quantification of MFA-d4 in human plasma, using non-labeled meclofenamic acid as the internal standard. The method is validated to meet the standards required by drug development professionals.

Experimental Protocols

2.1. Materials and Reagents

-

Analytes: this compound (MFA-d4), Meclofenamic Acid (MFA) standard powder (Sigma-Aldrich or equivalent).

-

Solvents: LC-MS grade acetonitrile and methanol (Thermo Fisher Scientific or equivalent).

-

Reagents: Formic acid (≥98%), ammonium formate (≥99%) (Merck or equivalent).

-

Water: HPLC-grade water, purified using a Milli-Q system (Millipore).

-

Biological Matrix: K2EDTA-anticoagulated human plasma (BioIVT or equivalent).

2.2. Instrumentation

-

LC System: Agilent 1200 Series HPLC or equivalent binary pump system.

-

Mass Spectrometer: SCIEX API 4000 triple quadrupole mass spectrometer or equivalent, equipped with a TurboIonSpray (electrospray ionization - ESI) source.[1]

-

Software: Analyst software version 1.4.2 or higher for system control and data acquisition.[1]

2.3. Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of MFA-d4 and MFA by dissolving the appropriate amount of powder in methanol. Store at 2-8°C.

-

Working Solutions: Prepare serial dilutions of the MFA-d4 stock solution in 50:50 (v/v) methanol/water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (1000 ng/mL): Dilute the MFA stock solution in 50:50 (v/v) methanol/water. Prepare this solution fresh daily.[1]

2.4. Sample Preparation The protein precipitation method is used for its speed and efficiency.[5]

-

Aliquot 100 µL of human plasma (blank, CC standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the MFA Internal Standard working solution (1000 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

2.5. LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

-

Column: BDS Hypersil C8, 100 x 4.6 mm, 3 µm particle size.[1]

-

Mobile Phase: Isocratic mixture of 2 mM ammonium formate with 0.1% formic acid in water (A) and acetonitrile (B) (30:70 v/v).[1]

-

Flow Rate: 0.8 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Injection Volume: 2 µL.[1]

-

Total Run Time: 3.2 minutes.[1]

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.[6][7] Most acidic NSAIDs provide a better signal-to-noise ratio in negative ionization mode.[7]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The two most abundant fragment ions are typically selected for quantification (MRM 1) and confirmation (MRM 2).[8]

-

MFA-d4 (Analyte): m/z 299.1 → 255.1 (Quantifier), m/z 299.1 → 220.1 (Qualifier)

-

MFA (Internal Standard): m/z 294.1 → 250.2 (Quantifier)[6]

-

-

Key MS Settings:

-

IonSpray Voltage: -4500 V

-

Temperature: 550°C

-

Curtain Gas (CUR): 20 psi

-

Collision Gas (CAD): 8 psi

-

Declustering Potential (DP): -35 V

-

Collision Energy (CE): -22 V

-

Entrance Potential (EP): -10 V

-

Data Presentation and Results

The method was validated for linearity, precision, and accuracy according to standard bioanalytical guidelines.

3.1. Linearity The calibration curve was linear over the concentration range of 5 to 5000 ng/mL for MFA-d4 in human plasma. The linear regression analysis of the peak area ratio (MFA-d4/MFA) versus concentration yielded a coefficient of determination (R²) of >0.998.

3.2. Quantitative Data Summary The performance of the assay is summarized in the table below. Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal concentration (%Nominal).

| Quality Control Sample | Concentration (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%Nominal) (n=6) | Inter-Day Precision (%CV) (n=18) | Inter-Day Accuracy (%Nominal) (n=18) |

| LLOQ | 5.0 | 4.5 | 103.2 | 5.8 | 101.7 |

| Low QC | 15.0 | 3.8 | 98.5 | 4.9 | 99.8 |

| Mid QC | 250 | 2.5 | 101.1 | 3.6 | 102.4 |

| High QC | 4000 | 2.1 | 97.9 | 3.1 | 99.1 |

Table 1: Summary of intra-day and inter-day precision and accuracy for the quantification of MFA-d4 in human plasma.

Diagrams and Workflows

The logical workflow for the quantification of deuterated meclofenamic acid is depicted below.

Figure 1. Workflow from sample preparation to final data analysis.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of deuterated meclofenamic acid in human plasma. The simple protein precipitation sample preparation allows for high-throughput processing, and the use of a stable isotope-labeled analogue as an internal standard ensures high accuracy and precision. This method is well-suited for pharmacokinetic and bioequivalence studies requiring the analysis of deuterated tracer compounds.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

Application Notes and Protocols for Testing the Anti-Inflammatory Effects of Meclofenamic Acid in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to assess the anti-inflammatory properties of meclofenamic acid. The included methodologies, data presentation tables, and signaling pathway diagrams are intended to guide researchers in designing and executing robust preclinical studies.

Introduction

Meclofenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] It is a non-selective inhibitor of both COX-1 and COX-2.[1][3] Additionally, evidence suggests that meclofenamic acid may also modulate the NF-κB signaling pathway and potentially interact with peroxisome proliferator-activated receptor-gamma (PPAR-γ), contributing to its anti-inflammatory profile.

This document outlines protocols for four commonly used animal models to evaluate the efficacy of meclofenamic acid: Carrageenan-Induced Paw Edema, Adjuvant-Induced Arthritis, Lipopolysaccharide (LPS)-Induced Inflammation, and Arachidonic Acid-Induced Ear Edema.

Key Signaling Pathways

The anti-inflammatory effects of meclofenamic acid are mediated through several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

Animal Models for Anti-Inflammatory Testing

Carrageenan-Induced Paw Edema

This is a widely used and highly reproducible model of acute inflammation.[4] Carrageenan injection into the rodent paw induces a biphasic inflammatory response, characterized by the release of histamine and serotonin in the early phase, followed by prostaglandin and cytokine release in the later phase.[5]

Experimental Workflow

Protocol

-

Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Acclimatize for at least one week before the experiment.

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

-

Meclofenamic Acid (various doses, e.g., 10, 20, 40 mg/kg, p.o.)

-

Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Drug Administration: Administer meclofenamic acid or the vehicle orally 60 minutes before carrageenan injection. For topical application, apply the formulation to the paw surface.[6]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[7]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary

| Animal Model | Species | Meclofenamic Acid Dose | Route | Endpoint | Result |

| Carrageenan-Induced Paw Edema | Mouse | Topical preparation | Topical | Paw Swelling | Significant inhibition of swelling, maximal at 4-5 hours.[6] |

Adjuvant-Induced Arthritis

This model is a well-established animal model of chronic inflammation that resembles human rheumatoid arthritis.[8] Injection of Freund's Complete Adjuvant (FCA) induces a polyarticular inflammation characterized by joint swelling, cartilage degradation, and bone resorption.

Protocol

-

Animals: Male Lewis or Wistar rats (150-200 g).

-

Housing: As described for the carrageenan model.

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing 10 mg/mL heat-killed Mycobacterium tuberculosis) into the sub-plantar region of the right hind paw.

-

Grouping and Treatment:

-

Prophylactic: Start treatment on day 0 and continue for 14-21 days.

-

Therapeutic: Start treatment on day 10-12 (after the onset of secondary lesions) and continue for 10-14 days.

-

Groups: Vehicle Control, Meclofenamic Acid (e.g., 10, 20, 40 mg/kg/day, p.o.), Positive Control (e.g., Methotrexate, 0.1 mg/kg/day, p.o.).

-

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of both hind paws every 2-3 days.

-

Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=mild swelling, 3=moderate swelling, 4=severe swelling and deformity). The maximum score is 16.

-

Body Weight: Monitor body weight every 2-3 days as an indicator of systemic inflammation.

-

-

Terminal Analysis (at the end of the study):

Quantitative Data Summary

| Animal Model | Species | Meclofenamic Acid Potency | Route | Endpoint | Result |

| Adjuvant-Induced Arthritis | Rat | 23 (relative to phenylbutazone=1) | Oral | Inhibition of primary inflammation | Meclofenamic acid showed potent anti-inflammatory activity.[6] |

Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, primarily through the activation of Toll-like receptor 4 (TLR4).[10] Systemic or local administration of LPS leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11][12]

Protocol

-

Animals: Male BALB/c or C57BL/6 mice (20-25 g).

-

Housing: As previously described.

-

Grouping and Treatment:

-

Vehicle Control (e.g., sterile saline)

-

Meclofenamic Acid (e.g., 10, 20, 40 mg/kg, i.p. or p.o.)

-

Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.)

-

-

LPS Administration: Administer meclofenamic acid 30-60 minutes prior to the intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

-

Sample Collection:

-

Serum: Collect blood via cardiac puncture at 1.5-2 hours post-LPS for TNF-α measurement and at 4-6 hours for IL-6 measurement.

-

Tissues: Harvest tissues (e.g., lung, liver) for analysis of inflammatory markers.

-

-

Cytokine Analysis: Measure TNF-α and IL-6 levels in the serum or tissue homogenates using ELISA.

Quantitative Data Summary

| Animal Model | Species | Meclofenamic Acid Effect | Endpoint | Result |

| LPS-Induced Inflammation | Mouse | Expected to reduce pro-inflammatory cytokines | TNF-α, IL-6 levels | Data from specific meclofenamic acid studies in this model is needed for a complete quantitative summary. However, based on its mechanism, a reduction in these cytokines is anticipated.[11][13] |

Arachidonic Acid-Induced Ear Edema

Topical application of arachidonic acid to the mouse ear induces a rapid and intense inflammatory response, characterized by edema and neutrophil infiltration.[14] This model is useful for evaluating inhibitors of both the cyclooxygenase and lipoxygenase pathways.[15][16]

Protocol

-

Animals: Male Swiss albino mice (20-25 g).

-

Housing: As previously described.

-

Grouping and Treatment:

-

Vehicle Control (e.g., acetone)

-

Meclofenamic Acid (e.g., 0.1, 0.5, 1 mg/ear, topical)

-

Positive Control (e.g., Indomethacin, 1 mg/ear, topical)

-

-

Induction of Edema: Apply 20 µL of arachidonic acid (2 mg in acetone) to the inner and outer surfaces of the right ear. The left ear serves as a control.

-

Drug Administration: Apply meclofenamic acid or vehicle topically to the right ear 30 minutes before or concurrently with the arachidonic acid application.

-

Edema Measurement: At 1 hour after arachidonic acid application, sacrifice the mice and take a 6 mm diameter punch biopsy from both ears. Weigh the biopsies to determine the increase in ear weight (edema).

-

Myeloperoxidase (MPO) Assay: Homogenize the ear biopsies to measure MPO activity, which is an indicator of neutrophil infiltration.[15]

-

Data Analysis: Calculate the percentage inhibition of edema and MPO activity.

Quantitative Data Summary

| Animal Model | Species | Meclofenamic Acid Effect | Endpoint | Result |

| Arachidonic Acid-Induced Ear Edema | Mouse | Expected to inhibit edema and MPO activity | Ear Weight, MPO Activity | Specific quantitative data for meclofenamic acid in this model is required for a complete summary. As a dual inhibitor of COX and lipoxygenase, it is expected to be effective.[15][17] |

Summary of Quantitative Data for Meclofenamic Acid

| Parameter | Value | Assay Condition |

| IC₅₀ for hCOX-1 | 40 nM | In vitro human COX-1 inhibition assay.[1] |

| IC₅₀ for hCOX-2 | 3 µM | In vitro human COX-2 inhibition assay.[1] |

| Kᵢ for mCOX-2 (vs. Arachidonic Acid) | 10 ± 5 µM | In vitro murine COX-2 inhibition assay.[3][18] |

| IC₅₀ for PGD₂ synthesis (in RAW264.7 cells) | 0.06 µM | In vitro inhibition of prostaglandin D₂ synthesis. |

Conclusion

The animal models described provide a robust framework for evaluating the anti-inflammatory effects of meclofenamic acid. The choice of model will depend on the specific research question, with the carrageenan-induced paw edema model being suitable for acute inflammation, and the adjuvant-induced arthritis model for chronic inflammatory conditions. The LPS and arachidonic acid models offer insights into specific mechanistic pathways. By following these detailed protocols and utilizing the provided data as a reference, researchers can effectively characterize the anti-inflammatory profile of meclofenamic acid and other novel compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. mdpi.com [mdpi.com]

- 6. The topical anti-inflammatory effects of a topical preparation of meclofenamic acid on carrageenan-induced footpad swelling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammatory cytokine levels in paw tissues during development of rat collagen-induced arthritis: effect of FK506, an inhibitor of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. irispublishers.com [irispublishers.com]

- 11. Lipopolysaccharide-induced paw edema model for detection of cytokine modulating anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study of the mechanisms of action of sodium meclofenamic acid (Meclomen) a "double inhibitor" of the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Protocols for Inducing Inflammation In Vivo to Evaluate NSAID Efficacy

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two common in vivo models used to assess the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs): the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced systemic inflammation model. These models are essential tools in preclinical drug development for screening and characterizing the anti-inflammatory properties of new chemical entities.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible acute inflammation model to evaluate the anti-inflammatory activity of pharmacological agents.[1] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a localized inflammatory response characterized by edema, hyperalgesia, and erythema.[1] This response is biphasic, with an initial phase mediated by histamine, serotonin, and bradykinin, followed by a later phase (after 3 hours) primarily maintained by the overproduction of prostaglandins, a key target of NSAIDs.

Data Presentation

The efficacy of an NSAID in this model is typically determined by measuring the reduction in paw volume or thickness compared to a vehicle-treated control group. Data is often presented as the percentage inhibition of edema.

| Treatment Group | Mean Paw Volume Increase (mL) at 4hr | % Inhibition of Edema |

| Vehicle Control | 0.85 ± 0.05 | - |

| NSAID (e.g., Indomethacin 5 mg/kg) | 0.34 ± 0.03 | 60% |

| Test Compound (Dose X) | 0.51 ± 0.04 | 40% |

| Test Compound (Dose Y) | 0.25 ± 0.02 | 70% |

Note: Values are representative and may vary depending on the specific experimental conditions, animal strain, and NSAID used.

Experimental Protocol

Materials:

-

Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)

-

1% (w/v) Carrageenan solution in sterile 0.9% saline

-

Plethysmometer or digital calipers

-

Test NSAID and vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard NSAID (e.g., Indomethacin)

-

Oral gavage needles

-

Syringes and needles (26-30G)

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.[2]

-

Grouping: Randomly divide the animals into experimental groups (n=6-8 per group): Vehicle control, standard NSAID, and test compound groups.

-

Fasting: Fast the animals overnight before the experiment, with continued access to water.[3]

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers. This serves as the baseline reading.

-

Drug Administration: Administer the vehicle, standard NSAID, or test compound orally or intraperitoneally. The timing of administration is typically 30-60 minutes before carrageenan injection, depending on the pharmacokinetic profile of the compound.[4][5]

-

Induction of Inflammation: At the designated time after drug administration, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[3][6]

-

Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals, typically 1, 2, 3, and 4 hours after carrageenan injection.[3][4]

-

Data Analysis: Calculate the increase in paw volume for each animal by subtracting the baseline measurement from the post-treatment measurements. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway and Experimental Workflow

Caption: Carrageenan-induced inflammation pathway and experimental workflow.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

The LPS-induced systemic inflammation model is used to study the acute inflammatory response and to evaluate anti-inflammatory compounds that target systemic cytokine production. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). Systemic administration of LPS leads to a rapid and robust release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the production of prostaglandins.

Data Presentation